4-Fluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide
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Overview
Description
4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of fluorine atoms and a piperidine ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 4-fluorobenzohydrazide, is prepared by reacting 4-fluorobenzoic acid with hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with 3-fluoro-4-(piperidin-1-yl)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: The compound may interfere with metabolic pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(morpholin-4-yl)phenyl]ethylidene]benzohydrazide
- 4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperazin-1-yl)phenyl]ethylidene]benzohydrazide
Uniqueness
4-Fluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C20H21F2N3O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H21F2N3O/c1-14(23-24-20(26)15-5-8-17(21)9-6-15)16-7-10-19(18(22)13-16)25-11-3-2-4-12-25/h5-10,13H,2-4,11-12H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
WPXOPGFDGVGPOU-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCCCC3)F |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCCCC3)F |
Origin of Product |
United States |
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